molecular formula C10H11Cl2N B1386058 N-[(3,5-dichlorophenyl)methyl]cyclopropanamine CAS No. 1094641-89-0

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine

Cat. No.: B1386058
CAS No.: 1094641-89-0
M. Wt: 216.1 g/mol
InChI Key: XPLRLEHFWZCNLZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(3,5-dichlorophenyl)methyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,5-dichlorobenzyl chloride is reacted with cyclopropylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N-[(3,5-dichlorophenyl)methyl]cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s cyclopropanamine moiety allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRLEHFWZCNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257659
Record name 3,5-Dichloro-N-cyclopropylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094641-89-0
Record name 3,5-Dichloro-N-cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094641-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-N-cyclopropylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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